molecular formula C13H15ClO B1612742 2-Chlorophenyl cyclohexyl ketone CAS No. 58139-10-9

2-Chlorophenyl cyclohexyl ketone

Cat. No.: B1612742
CAS No.: 58139-10-9
M. Wt: 222.71 g/mol
InChI Key: SPZGSLPBUYYITC-UHFFFAOYSA-N
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Description

“2-Chlorophenyl cyclohexyl ketone” is a chemical compound with the molecular formula C13H15ClO . It is a colorless oil .


Synthesis Analysis

The synthesis of ketamine, a related compound, has been done in five steps . The process begins with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .


Chemical Reactions Analysis

Ketones, including cyclohexanone, a related compound, can undergo metal-catalysed transfer hydrogenation . This process avoids the use of hazardous molecular hydrogen and the need for high-pressure equipment . In a typical transfer hydrogenation process, the metal catalyst is able to abstract a hydride and a proton from the hydrogen donor and deliver them to the carbonyl moiety of the ketone .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.139g/cm3 and a boiling point of 303.9ºC at 760 mmHg . The melting point and flash point are not available .

Safety and Hazards

The safety data sheet for “2-Chlorophenyl cyclohexyl ketone” recommends ensuring adequate ventilation, using personal protective equipment as required, and avoiding contact with skin, eyes, or clothing . It also advises against ingestion and inhalation .

Future Directions

Future directions in the field of ketone reactions, including those of “2-Chlorophenyl cyclohexyl ketone”, involve the development of catalyst systems that can operate under milder conditions, use greener conditions, and achieve high activity with low catalyst loadings . The interest in heterogeneous catalysts is constantly growing because of their reusability .

Properties

IUPAC Name

(2-chlorophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZGSLPBUYYITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613454
Record name (2-Chlorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58139-10-9
Record name (2-Chlorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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